molecular formula C30H34N4O4 B13853098 2-[2-[[1-(3-Cyano-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)-4-piperidinyl]amino]ethoxy]-Acetic acid

2-[2-[[1-(3-Cyano-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)-4-piperidinyl]amino]ethoxy]-Acetic acid

Cat. No.: B13853098
M. Wt: 514.6 g/mol
InChI Key: KNAUDJPSIRLMLY-UHFFFAOYSA-N
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Description

2-[2-[[1-(3-Cyano-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)-4-piperidinyl]amino]ethoxy]-Acetic acid is a complex organic compound with a unique structure that includes a benzo[b]carbazole core, a piperidine ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[[1-(3-Cyano-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)-4-piperidinyl]amino]ethoxy]-Acetic acid involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the benzo[b]carbazole core, followed by the introduction of the piperidine ring and the cyano group. The final step involves the attachment of the ethoxy-acetic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-[2-[[1-(3-Cyano-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)-4-piperidinyl]amino]ethoxy]-Acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-[2-[[1-(3-Cyano-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)-4-piperidinyl]amino]ethoxy]-Acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-[[1-(3-Cyano-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)-4-piperidinyl]amino]ethoxy]-Acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[[1-(3-Cyano-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)-4-piperidinyl]amino]ethoxy]-Acetic acid is unique due to its specific structural features, such as the combination of a benzo[b]carbazole core with a piperidine ring and a cyano group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .

Properties

Molecular Formula

C30H34N4O4

Molecular Weight

514.6 g/mol

IUPAC Name

2-[2-[[1-(3-cyano-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)piperidin-4-yl]amino]ethoxy]acetic acid

InChI

InChI=1S/C30H34N4O4/c1-4-19-14-22-23(15-25(19)34-10-7-20(8-11-34)32-9-12-38-17-26(35)36)30(2,3)29-27(28(22)37)21-6-5-18(16-31)13-24(21)33-29/h5-6,13-15,20,32-33H,4,7-12,17H2,1-3H3,(H,35,36)

InChI Key

KNAUDJPSIRLMLY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1N3CCC(CC3)NCCOCC(=O)O)C(C4=C(C2=O)C5=C(N4)C=C(C=C5)C#N)(C)C

Origin of Product

United States

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